molecular formula K2N2O8PdS-2 B1516263 Potassium dinitrosulfatopalladate(II) CAS No. 67859-45-4

Potassium dinitrosulfatopalladate(II)

Cat. No.: B1516263
CAS No.: 67859-45-4
M. Wt: 372.7 g/mol
InChI Key: ZZJBKCJXGNMELI-UHFFFAOYSA-J
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Description

Potassium dinitrosulfatopalladate(II) is a biochemical used for proteomics research . It is a solution containing 5% Pd .


Molecular Structure Analysis

The linear formula for Potassium dinitrosulfatopalladate(II) is K2Pd(NO2)2SO4 . The molecular weight is 372.68 .


Physical and Chemical Properties Analysis

Potassium dinitrosulfatopalladate(II) is a liquid . Its exact mass is 372.690186 and its monoisotopic mass is 371.768433 . The solubility in water is not specified .

Scientific Research Applications

Chemical Synthesis and Catalysis

Potassium dinitrosulfatopalladate(II) is recognized for its role in chemical synthesis and catalysis. For instance, it's utilized in the palladium-catalyzed cyanation of aryl halides, where potassium hexacyanoferrate(II) acts as a cyanating agent. This process leads to the production of benzonitriles and showcases significant catalyst productivity (Schareina, Beller, & Zapf, 2004). Similarly, potassium 1-(benzyloxy)alkyltrifluoroborates are synthesized through a copper-catalyzed diboration of aldehydes, followed by a palladium-catalyzed Suzuki-Miyaura reaction. This process provides access to protected secondary alcohols while maintaining stereochemistry (Molander & Wisniewski, 2012).

Coordination Chemistry and Bonding

Potassium dinitrosulfatopalladate(II) is also pivotal in the study of coordination chemistry and bonding. The electron paramagnetic resonance spectra of copper-doped potassium tetrachloropalladate and potassium tetrabromopalladate reveal a square-planar configuration for CuCl42− and CuBr42− units. The spectra provide insights into covalent bonding, demonstrating strong in-plane σ and π bonds, and out-of-plane π bonds (Chow, Chang, & Willett, 1973).

Materials Science and Energetic Materials

In the field of materials science and energetic materials, potassium dinitrosulfatopalladate(II) is integral to the creation of novel compounds. 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives are synthesized using a design strategy that assembles diverse N-O building blocks, leading to high-performance energetic materials with excellent detonation properties. Oxone (potassium peroxomonosulfate) is utilized as an efficient oxidizing agent in this process (Zhang & Shreeve, 2014).

Environmental Applications

In environmental applications, potassium dinitrosulfatopalladate(II) is used to enhance the oxidation of organic contaminants. Iron(II)-activated periodate, with potassium periodate (PI, KIO4) activated by Fe(II), results in the enhanced abatement of organic contaminants. This process is significant for the rapid removal of emerging contaminants and enriches the understanding of the evolution mechanism of high-valent iron-oxo species in Fe(IV)-mediated processes (Zong et al., 2021).

Properties

IUPAC Name

dipotassium;palladium;dinitrite;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2HNO2.H2O4S.Pd/c;;2*2-1-3;1-5(2,3)4;/h;;2*(H,2,3);(H2,1,2,3,4);/q2*+1;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJBKCJXGNMELI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2N2O8PdS-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67859-45-4
Record name Palladate(2-), bis(nitrito-.kappa.N)[sulfato(2-)-.kappa.O,.kappa.O']-, potassium (1:2), (SP-4-2)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium bis(nitrito-N)[sulphato(2-)-O,O']palladate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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